molecular formula C9H20Cl2N2S B2379186 4-(4-Piperidinyl)thiomorpholine dihydrochloride CAS No. 871112-79-7

4-(4-Piperidinyl)thiomorpholine dihydrochloride

Cat. No.: B2379186
CAS No.: 871112-79-7
M. Wt: 259.23
InChI Key: YMSBZGPCGQNCMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Piperidinyl)thiomorpholine dihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2S and a molecular weight of 259.24 g/mol . It is a solid compound that is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Piperidinyl)thiomorpholine dihydrochloride typically involves the reaction of piperidine with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of hydrochloric acid to form the dihydrochloride salt . The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and controlled environments to ensure consistent quality and high yield. The process often includes steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(4-Piperidinyl)thiomorpholine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols .

Mechanism of Action

The mechanism of action of 4-(4-Piperidinyl)thiomorpholine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(4-Piperidinyl)thiomorpholine dihydrochloride include:

Uniqueness

This compound is unique due to its specific chemical structure, which includes both piperidinyl and thiomorpholine groups. This combination of functional groups gives the compound distinct chemical properties and reactivity, making it valuable in various research applications .

Properties

IUPAC Name

4-piperidin-4-ylthiomorpholine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2S.2ClH/c1-3-10-4-2-9(1)11-5-7-12-8-6-11;;/h9-10H,1-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSBZGPCGQNCMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCSCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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